N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Beschreibung
N-(4-Methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic pyrido[3,2,1-ij]quinoline core. This scaffold is characterized by a fused tricyclic system with a ketone group at position 3 and a sulfonamide moiety linked to the 9-position of the heterocycle.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-16-7-5-15(6-8-16)20-26(23,24)17-11-13-3-2-10-21-18(22)9-4-14(12-17)19(13)21/h5-8,11-12,20H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFFQQDVAQYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, like this compound, exhibit antimicrobial and antitumor activities.
Mode of Action
The compound interacts with DHFR, inhibiting its function. This interaction and subsequent inhibition occur due to the structural similarity between the compound and para-aminobenzoic acid (PABA), a substrate of DHFR. This similarity allows the compound to bind to the active site of DHFR, preventing the enzyme from catalyzing its normal reactions.
Biochemical Pathways
By inhibiting DHFR, the compound disrupts the folate synthesis pathway. This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors for the synthesis of nucleotides. As a result, DNA replication and cell division are hindered, leading to the antimicrobial and antitumor effects of the compound.
Result of Action
The inhibition of DHFR and the subsequent disruption of nucleotide synthesis result in the prevention of bacterial DNA growth and cell division or replication. This leads to the bacteriostatic action of the compound. In terms of antitumor activity, the disruption of DNA replication can lead to cell cycle arrest, contributing to the compound’s potential anticancer effects.
Biologische Aktivität
N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and antimicrobial activities, as well as its pharmacological applications.
Chemical Structure and Properties
The compound is characterized by its complex structure that includes a quinoline core and a sulfonamide group. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a molecular weight of approximately 342.41 g/mol. The presence of the methoxy group at the para position of the phenyl ring is crucial for its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of similar quinoline derivatives. For instance, derivatives like 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest that N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide may exhibit similar properties due to structural similarities.
| Compound | Activity | Mechanism |
|---|---|---|
| 4-oxo-N-phenyl-1,4-dihydroquinoline | Anti-inflammatory | Inhibition of NF-κB pathway |
| N-(4-methoxyphenyl)-3-oxo... | Potentially anti-inflammatory | Similar structural features |
2. Antimicrobial Activity
The antimicrobial properties of compounds containing quinoline structures have been documented extensively. Studies indicate that these compounds can inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis and interference with nucleic acid metabolism.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study evaluating the effects of various quinoline derivatives on acute lung injury (ALI), it was found that certain derivatives significantly reduced inflammatory markers in vivo. The administration of these compounds led to improved survival rates in animal models subjected to LPS-induced sepsis.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of quinoline-based compounds against resistant strains of bacteria. The results demonstrated that specific modifications in the chemical structure enhanced their efficacy against Gram-positive and Gram-negative bacteria.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide. Preliminary data suggest favorable pharmacokinetic profiles with moderate half-lives and bioavailability rates.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogs
Three compounds with structural similarities were identified for comparison:
Analysis of Structural and Electronic Differences
Substituent Effects
- Analog 1 (CF3) : The trifluoromethyl group is strongly electron-withdrawing, which may increase metabolic stability by reducing oxidative degradation. However, its hydrophobicity could reduce aqueous solubility compared to the methoxy analog .
Functional Group Impact
- Sulfonamide vs. Oxalamide: Sulfonamides are known for their broad bioactivity (e.g., enzyme inhibition, antibacterial effects), whereas oxalamides may exhibit different binding modes due to their dual amide functionality. The latter could enhance selectivity for specific targets but may also increase susceptibility to enzymatic hydrolysis.
Core Rigidity and Conformation
All three compounds retain the pyrido[3,2,1-ij]quinoline core, which imposes structural rigidity. This feature is critical for maintaining pre-organized binding conformations in biological systems. Substituent variations influence steric bulk and electronic distribution without altering the core’s overall geometry.
Theoretical Property Predictions
- Solubility : The target compound’s methoxy group likely improves aqueous solubility relative to the CF3 analog. Analog 2’s hydroxyl group may further enhance solubility but could reduce membrane permeability.
- Metabolic Stability : The CF3 group in Analog 1 may resist cytochrome P450-mediated oxidation, offering a longer half-life compared to the methoxy variant.
- Binding Affinity : Analog 2’s oxalamide could form stronger hydrogen bonds with target proteins, though this depends on the specific biological context.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
